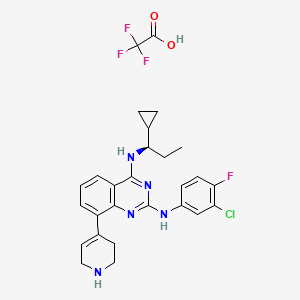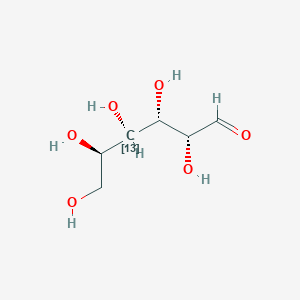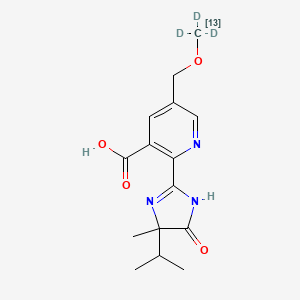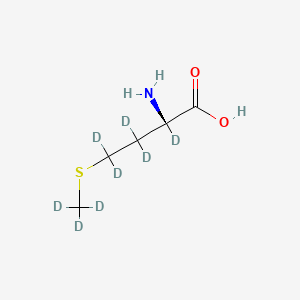
l-Methionine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
l-Methionine-d8: is a deuterium-labeled form of l-Methionine, an essential amino acid. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study metabolic pathways and to trace the incorporation and metabolism of methionine in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of l-Methionine-d8 typically involves the incorporation of deuterium into the methionine molecule. This can be achieved through chemical synthesis methods where deuterated reagents are used. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the methionine molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods: Industrial production of this compound is not as widespread as its non-labeled counterpart. the production process involves similar steps to those used in the synthesis of l-Methionine, with the addition of deuterium incorporation. This can be done through fermentation processes using genetically engineered microorganisms that can incorporate deuterium into the methionine molecule .
Análisis De Reacciones Químicas
Types of Reactions: l-Methionine-d8 undergoes similar chemical reactions as l-Methionine. These include:
Oxidation: this compound can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine.
Substitution: The amino group in this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol or methionine sulfoxide reductase.
Substitution: Various reagents depending on the desired substitution product, such as acylating agents for forming amides.
Major Products:
Oxidation Products: Methionine sulfoxide, methionine sulfone.
Reduction Products: Methionine from methionine sulfoxide.
Substitution Products: Various methionine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: l-Methionine-d8 is used as a tracer in metabolic studies to understand the pathways and mechanisms of methionine metabolism. It helps in elucidating the role of methionine in various biochemical processes .
Biology: In biological research, this compound is used to study protein synthesis and degradation. It is also used to investigate the role of methionine in cellular processes such as methylation and antioxidant defense .
Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of methionine and its derivatives. It is also used to investigate the role of methionine in diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of labeled compounds for research and development purposes. It is also used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of l-Methionine-d8 is similar to that of l-Methionine. It acts as a precursor to various important biomolecules such as S-adenosylmethionine, which is involved in methylation reactions. This compound also plays a role in the synthesis of cysteine, taurine, and glutathione, which are important for antioxidant defense and detoxification .
Molecular Targets and Pathways:
Methylation Pathways: this compound is involved in the transfer of methyl groups in various biochemical reactions.
Antioxidant Defense: It contributes to the synthesis of glutathione, a major antioxidant in the body.
Protein Synthesis: this compound is incorporated into proteins during translation.
Comparación Con Compuestos Similares
l-Methionine: The non-labeled form of l-Methionine, which is widely used in various applications.
d-Methionine: The D-isomer of methionine, which has different biological properties.
Methionine Sulfoxide: An oxidized form of methionine.
Methionine Sulfone: A further oxidized form of methionine.
Uniqueness: The uniqueness of l-Methionine-d8 lies in its deuterium labeling, which allows for precise tracing and study of methionine metabolism. This makes it a valuable tool in research applications where understanding the dynamics of methionine is crucial .
Propiedades
Fórmula molecular |
C5H11NO2S |
|---|---|
Peso molecular |
157.26 g/mol |
Nombre IUPAC |
(2S)-2-amino-2,3,3,4,4-pentadeuterio-4-(trideuteriomethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3,2D2,3D2,4D |
Clave InChI |
FFEARJCKVFRZRR-MCXBZGAWSA-N |
SMILES isomérico |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])SC([2H])([2H])[2H])N |
SMILES canónico |
CSCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


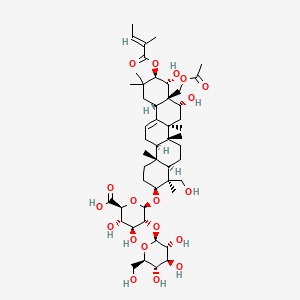
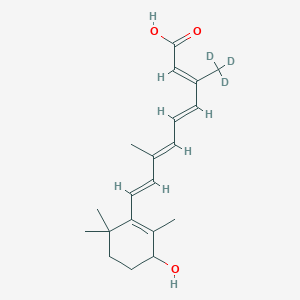

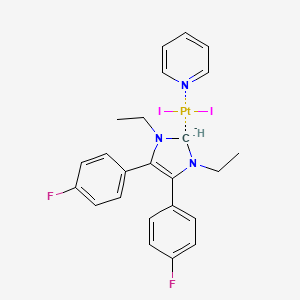
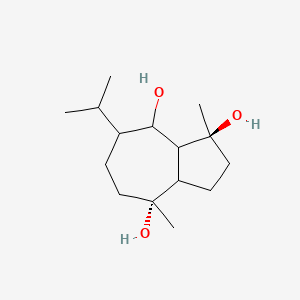
![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)
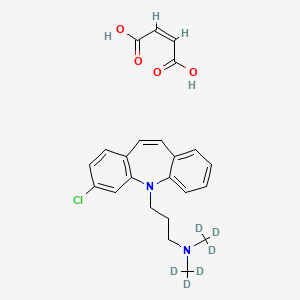
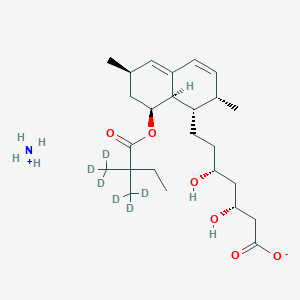
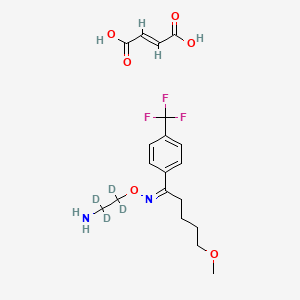
![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12425509.png)

